8-Oxo-5,8-dihydro-2H-[1,3]dioxolo[4,5-g]quinoline-6,7-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Oxo-5,8-dihydro-2H-[1,3]dioxolo[4,5-g]quinoline-6,7-dicarboxylic acid is a quinoline derivative known for its antibacterial properties. This compound is structurally related to oxolinic acid, which is particularly active against Enterobacteriaceae . It is a potent inhibitor of DNA gyrases, including DNA topoisomerases .
Preparation Methods
The synthesis of 8-Oxo-5,8-dihydro-2H-[1,3]dioxolo[4,5-g]quinoline-6,7-dicarboxylic acid involves several steps. One common method includes the reaction of appropriate quinoline derivatives with oxidizing agents under controlled conditions . Industrial production methods often involve the use of high-purity reagents and solvents to ensure the consistency and quality of the final product . The compound is soluble in 0.5 M NaOH, with heat as needed, yielding a clear, colorless solution .
Chemical Reactions Analysis
8-Oxo-5,8-dihydro-2H-[1,3]dioxolo[4,5-g]quinoline-6,7-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-Oxo-5,8-dihydro-2H-[1,3]dioxolo[4,5-g]quinoline-6,7-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various quinoline derivatives.
Biology: The compound is studied for its antibacterial properties and its ability to inhibit DNA gyrases.
Mechanism of Action
The mechanism of action of 8-Oxo-5,8-dihydro-2H-[1,3]dioxolo[4,5-g]quinoline-6,7-dicarboxylic acid involves the inhibition of DNA gyrases, which are essential enzymes for DNA replication . By inhibiting these enzymes, the compound prevents the replication of bacterial DNA, leading to the death of the bacterial cells . The molecular targets include DNA gyrase and topoisomerase IV .
Comparison with Similar Compounds
8-Oxo-5,8-dihydro-2H-[1,3]dioxolo[4,5-g]quinoline-6,7-dicarboxylic acid is similar to other quinoline derivatives such as:
Oxolinic acid: Known for its antibacterial properties and inhibition of DNA gyrases.
Nalidixic acid: Another quinoline derivative with similar antibacterial activity.
Ciprofloxacin: A fluoroquinolone with a broader spectrum of antibacterial activity.
Properties
CAS No. |
61707-78-6 |
---|---|
Molecular Formula |
C12H7NO7 |
Molecular Weight |
277.19 g/mol |
IUPAC Name |
8-oxo-5H-[1,3]dioxolo[4,5-g]quinoline-6,7-dicarboxylic acid |
InChI |
InChI=1S/C12H7NO7/c14-10-4-1-6-7(20-3-19-6)2-5(4)13-9(12(17)18)8(10)11(15)16/h1-2H,3H2,(H,13,14)(H,15,16)(H,17,18) |
InChI Key |
IMJIVKMGOBANJB-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)C(=C(N3)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.